molecular formula C11H7BrN2O3 B12126706 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12126706
M. Wt: 295.09 g/mol
InChI Key: NEPBRQZHXFHVBU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridazine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: 4-bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone.

    Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridazine ring.

    Oxidation: The resulting compound is then oxidized to introduce the ketone group at the 4-position.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols are the major products.

    Substitution: Substituted phenyl derivatives are formed.

Scientific Research Applications

1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to proteins or enzymes, while the dihydropyridazine ring can interact with nucleic acids or other biomolecules. The carboxylic acid group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Uniqueness

1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

1-(4-bromophenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)

InChI Key

NEPBRQZHXFHVBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)Br

Origin of Product

United States

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